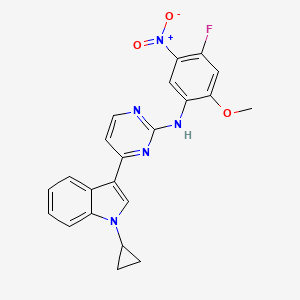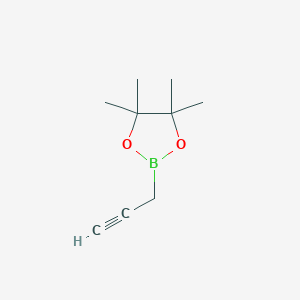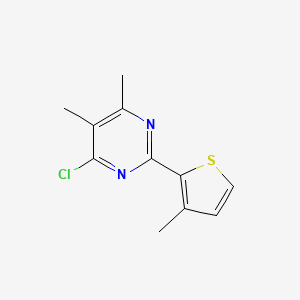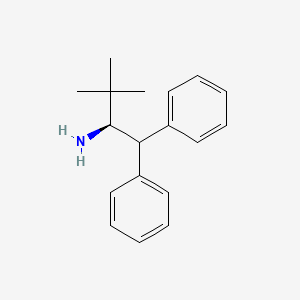
(R)-3,3-Dimethyl-1,1-diphenylbutan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3,3-Dimethyl-1,1-diphenylbutan-2-amine is an organic compound that belongs to the class of amines. This compound is characterized by its unique structure, which includes two phenyl groups attached to a butan-2-amine backbone with a 3,3-dimethyl substitution. The ®-configuration indicates the specific stereochemistry of the molecule, which can have significant implications for its chemical behavior and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-3,3-Dimethyl-1,1-diphenylbutan-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzyl chloride and 3,3-dimethylbutan-2-one.
Grignard Reaction: A Grignard reagent is prepared from benzyl chloride and magnesium in anhydrous ether. This reagent is then reacted with 3,3-dimethylbutan-2-one to form the corresponding tertiary alcohol.
Amine Formation: The tertiary alcohol is then converted to the amine through a reductive amination process, using reagents such as ammonium formate and palladium on carbon (Pd/C) as a catalyst.
Industrial Production Methods: In an industrial setting, the production of ®-3,3-Dimethyl-1,1-diphenylbutan-2-amine may involve large-scale Grignard reactions followed by reductive amination. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: ®-3,3-Dimethyl-1,1-diphenylbutan-2-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or primary amines.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction reactions.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or primary amines.
Substitution: Formation of brominated or nitrated derivatives.
Applications De Recherche Scientifique
®-3,3-Dimethyl-1,1-diphenylbutan-2-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of ®-3,3-Dimethyl-1,1-diphenylbutan-2-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. Upon binding to its target, the compound can modulate biological pathways, leading to various physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
(S)-3,3-Dimethyl-1,1-diphenylbutan-2-amine: The enantiomer of the ®-isomer, with different stereochemistry and potentially different biological activity.
3,3-Dimethyl-1,1-diphenylbutan-2-ol: The corresponding alcohol, which can be used as a precursor in the synthesis of the amine.
3,3-Dimethyl-1,1-diphenylbutane: The fully reduced hydrocarbon, lacking the amine functionality.
Uniqueness: ®-3,3-Dimethyl-1,1-diphenylbutan-2-amine is unique due to its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C18H23N |
|---|---|
Poids moléculaire |
253.4 g/mol |
Nom IUPAC |
(2R)-3,3-dimethyl-1,1-diphenylbutan-2-amine |
InChI |
InChI=1S/C18H23N/c1-18(2,3)17(19)16(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,16-17H,19H2,1-3H3/t17-/m1/s1 |
Clé InChI |
ZZRLMXUCFVPFGS-QGZVFWFLSA-N |
SMILES isomérique |
CC(C)(C)[C@@H](C(C1=CC=CC=C1)C2=CC=CC=C2)N |
SMILES canonique |
CC(C)(C)C(C(C1=CC=CC=C1)C2=CC=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-isopropyl-2-[3-(thieno[2,3-b]pyridin-2-ylcarbonyl)-1H-indol-1-yl]acetamide](/img/structure/B13354871.png)
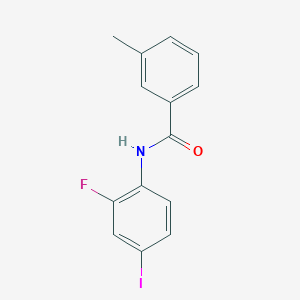
![(6-Fluoro-2-phenyl-4H-benzo[d][1,3]dioxin-8-yl)methyl 2-(methylthio)nicotinate](/img/structure/B13354885.png)

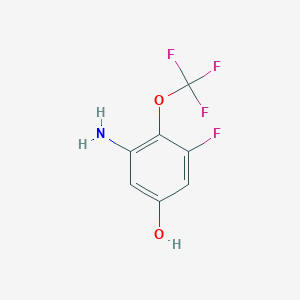
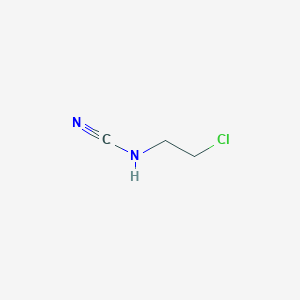

![5-methoxy-4-oxo-N-(tetrazolo[1,5-a]pyridin-8-yl)-4H-pyran-2-carboxamide](/img/structure/B13354920.png)
![3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]propanamide](/img/structure/B13354922.png)
